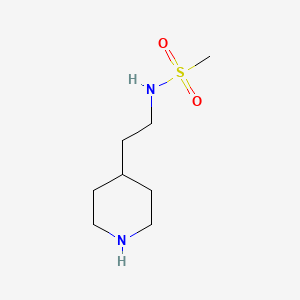

N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide

Description

N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide is a chemical compound characterized by the integration of a piperidine (B6355638) ring and a methanesulfonamide (B31651) group, connected by an ethyl linker. While not typically an end-product itself, its value in the scientific community lies in its function as a versatile intermediate and structural scaffold.

In chemical synthesis and drug discovery, a scaffold refers to a core molecular structure upon which various functional groups can be systematically added to create a library of new compounds. This compound serves as an exemplary research scaffold. Its chemical structure possesses reactive sites—notably the secondary amine within the piperidine ring—that allow for straightforward chemical modification. This enables researchers to synthesize a wide array of derivatives.

The strategic importance of this scaffold is rooted in its ability to combine two pharmacologically significant moieties: piperidine and sulfonamide. By using this compound as a starting material, chemists can explore how different substitutions on the piperidine nitrogen affect the biological activity of the entire molecule. This systematic approach is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of a lead compound. The commercial availability of this compound as a building block facilitates its broad use in exploratory research and pharmaceutical development programs. bldpharm.com

The utility of the this compound scaffold is best understood by examining its constituent parts.

The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry. ajchem-b.com First introduced as antibacterial agents (sulfa drugs), sulfonamides have since been incorporated into drugs with a vast range of biological activities. ajchem-b.comajchem-b.com They are known to be metabolically robust and can act as hydrogen-bond donors and acceptors, allowing them to bind effectively to biological targets such as enzymes. nih.gov The therapeutic applications of sulfonamides are extensive, including roles as anticancer, antiviral, anti-inflammatory, and antidiabetic agents. ajchem-b.comnih.gov Their ability to mimic the structure of natural substrates, such as p-aminobenzoic acid (PABA), allows them to act as competitive enzyme inhibitors, a key mechanism in their antibacterial effects. nih.gov

The piperidine moiety is a six-membered nitrogen-containing heterocycle and is one of the most prevalent structural motifs found in pharmaceuticals and natural alkaloids. nih.govmdpi.comnih.gov Its prevalence is due to its favorable physicochemical properties. The piperidine ring can exist in a stable "chair" conformation, providing a well-defined three-dimensional structure that can be precisely oriented to interact with biological receptors. mdpi.com Furthermore, the nitrogen atom can be protonated at physiological pH, enhancing water solubility and allowing for ionic interactions with target proteins. The piperidine ring is a key component in numerous approved drugs, including treatments for Alzheimer's disease (Donepezil) and fungal infections (Fenpropidin). nih.gov

The combination of these two moieties in a single scaffold creates a powerful tool for molecular design, offering a blend of structural rigidity, metabolic stability, and diverse binding capabilities.

The versatile nature of the sulfonamide-piperidine architecture has spurred research across multiple scientific fields, demonstrating its broad interdisciplinary appeal.

Agricultural Science: In the search for new agents to manage plant bacterial diseases, researchers have synthesized novel sulfonamide derivatives containing piperidine fragments. mdpi.com These compounds have shown excellent antibacterial potency against devastating plant pathogens like Xanthomonas oryzae pv. oryzae (which causes bacterial blight in rice) and Xanthomonas axonopodis pv. citri (which causes citrus canker). nih.govmdpi.com Studies have shown that these molecules can inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme for bacterial survival, and also damage the bacterial cell membrane. mdpi.com

Oncology: The sulfonamide-piperidine scaffold is a promising framework for the development of novel anticancer agents. One major area of focus is the inhibition of carbonic anhydrase (CA) enzymes, particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to cancer progression. nih.gov Recent studies have described piperidine-linked benzenesulfonamides that potently and selectively inhibit these cancer-associated CA isoforms, leading to antiproliferative effects in breast cancer cell lines. nih.gov Other research has explored derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in preventing tumor angiogenesis. acs.org

Anti-inflammatory Research: Derivatives built upon a piperidine core have been investigated as potent anti-inflammatory agents. For instance, 2-(piperidin-4-yl)acetamides have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory pathways. mdpi.com Similarly, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov

The following table summarizes the inhibitory activities of some representative sulfonamide-piperidine derivatives against plant pathogens, illustrating the data-driven nature of this research.

| Compound ID | Target Pathogen | EC₅₀ (µg/mL) |

| C₄ | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |

| A₈ | Xanthomonas axonopodis pv. citri (Xac) | 4.74 |

| Bismerthiazol (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 |

| Thiodiazole copper (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 |

| Data sourced from a study on novel sulfonamide derivatives for managing plant bacterial diseases. mdpi.com |

Current and future research on this compound and related structures is characterized by a drive towards precision and targeted therapy. Advanced academic perspectives are focused on several key areas:

Selective Enzyme Inhibition: Rather than broad-spectrum activity, the emphasis is on designing derivatives that can selectively inhibit specific enzyme isoforms or receptor subtypes. This is exemplified by the development of inhibitors that target cancer-specific carbonic anhydrase isoforms IX and XII while sparing other isoforms, which could lead to more effective therapies with fewer side effects. nih.gov The use of molecular dynamics simulations and docking studies is becoming standard practice to understand and predict the binding interactions that confer this selectivity. nih.gov

Combating Drug Resistance: In both medicine and agriculture, the rise of drug-resistant pathogens is a critical challenge. Research into sulfonamide-piperidine compounds is actively addressing this by exploring novel mechanisms of action. For example, compounds that have dual modes of action, such as inhibiting a key enzyme while also disrupting the cell membrane, are of high interest. mdpi.com

Advanced Drug Delivery: For compounds showing promise, particularly in areas like oncology, advanced formulation strategies are being explored. For instance, loading piperidine-containing therapeutic agents into polymeric nanocapsules is being investigated as a method to improve drug delivery across biological barriers, such as the blood-brain barrier for treating brain tumors, and to enhance therapeutic efficacy. nih.gov

Clinical Translation: The ultimate goal of this research is clinical application. Some complex molecules incorporating a substituted piperidine ring have already entered Phase I clinical trials, for example, as inhibitors of histone methyltransferase EZH2 for the treatment of B-cell lymphomas. researchgate.net This demonstrates a clear trajectory from foundational scaffold-based research to the development of potential new medicines.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-piperidin-4-ylethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-4-8-2-5-9-6-3-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPPYKTUXGONMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Piperidin 4 Yl Ethyl Methanesulfonamide

Convergent and Linear Synthetic Pathways for N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide

The synthesis of this compound can be approached through both linear and convergent strategies. A linear synthesis typically involves the sequential construction of the molecule, starting from a basic piperidine (B6355638) or pyridine (B92270) precursor. In contrast, a convergent synthesis would involve the preparation of two or more complex fragments that are then combined in the final stages.

A common and practical approach for this target molecule follows a linear pathway, primarily centered on the elaboration of a pre-formed piperidine ring. This often begins with a commercially available, suitably functionalized piperidine, such as a piperidin-4-one or 4-carboxypiperidine derivative. A key intermediate in many potential routes is 4-(2-aminoethyl)piperidine, which contains the necessary core structure before the final sulfonylation step.

Strategic Approaches to Piperidine Ring Formation and Functionalization

The construction of the 4-(2-aminoethyl)piperidine scaffold is a critical phase in the synthesis. Several strategic approaches can be employed:

Hydrogenation of Pyridine Precursors : One of the most fundamental methods for piperidine synthesis is the reduction of a corresponding pyridine derivative. nih.gov A plausible route could start from 4-pyridineacetonitrile. The nitrile group can be reduced to a primary amine, followed by the catalytic hydrogenation of the pyridine ring using catalysts like rhodium, palladium, or platinum under hydrogen pressure. nih.gov This method is robust but can require harsh conditions. nih.gov

Functionalization of Piperidin-4-ones : A highly versatile linear approach starts with an N-protected piperidin-4-one. nih.gov This scaffold allows for the introduction of the ethylamine (B1201723) side chain through a sequence of reactions. For instance, a Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce a two-carbon chain with a terminal ester or nitrile group. Subsequent reduction of this functional group (e.g., ester or nitrile to an amine) yields the desired 4-(2-aminoethyl)piperidine intermediate. nih.gov

Cyclization Strategies : De novo construction of the piperidine ring can be achieved through various intramolecular cyclization reactions. nih.govmdpi.com Methods like the Dieckmann condensation of acyclic amino-diesters can form a piperidinone ring, which can then be further functionalized. dtic.mil Another approach involves multicomponent reactions, such as the Mannich reaction, which can assemble the piperidine core from simpler starting materials in a single step. rsc.org

A representative linear synthesis for the 4-(2-aminoethyl)piperidine scaffold is outlined below. nih.gov

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Oxidation | N-protected piperidin-4-one, Iodoxybenzoic acid (IBX) | Creates an α,β-unsaturated ketone (dihydropyridinone). nih.gov |

| 2 | Conjugate Addition | Phenylboronic acid or other nucleophiles | Introduces a substituent at the β-position. nih.gov |

| 3 | Homologation (Wittig) | Phosphonium ylide (e.g., (EtO)₂P(O)CH₂CO₂Et) | Extends the side chain by two carbons, creating an ester. nih.gov |

| 4 | Ester Reduction | Lithium aluminum hydride (LiAlH₄) | Reduces the ester to a primary alcohol. |

| 5 | Conversion to Amine | Mesylation, followed by azide (B81097) displacement and reduction | Converts the alcohol into the required primary amine. |

| 6 | Deprotection | Acidic or hydrogenolysis conditions | Removes the N-protecting group from the piperidine ring. |

Introduction and Derivatization of the Methanesulfonamide (B31651) Moiety

The final step in the synthesis of the target compound is the formation of the sulfonamide bond. This is a well-established transformation in organic chemistry. nih.gov The primary amine of 4-(2-aminoethyl)piperidine is reacted with methanesulfonyl chloride.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base. The base, commonly triethylamine (B128534) (TEA) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. The piperidine nitrogen must typically be protected with a suitable protecting group (e.g., Boc, Cbz) during this step to prevent competing reactions. This protecting group is then removed in a final step to yield this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the sulfonylation reaction is crucial for achieving high yield and purity. Several parameters can be adjusted to minimize side products, such as the formation of N,N-disubstituted sulfonamides or reaction at the piperidine nitrogen. mdpi.com

Key factors for optimization include:

Base Selection : The choice of base is critical. Hindered bases like diisopropylethylamine (DIPEA) can improve selectivity by minimizing side reactions. An excess of a tertiary amine base is often used to drive the reaction to completion.

Solvent : The polarity and aprotic nature of the solvent can influence reaction rates and solubility of intermediates. Dichloromethane is a common choice due to its inertness and ease of removal.

Temperature : The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride, thereby reducing the formation of impurities. The reaction is then allowed to warm to room temperature.

Stoichiometry : Using a slight excess of the sulfonyl chloride can ensure complete consumption of the valuable amine intermediate. However, a large excess should be avoided to simplify purification.

| Parameter | Condition | Rationale | Potential Issues |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reactants, inert. | Residual moisture can hydrolyze sulfonyl chloride. |

| Base | Triethylamine (TEA), Pyridine, DIPEA | Neutralizes HCl byproduct. | Excess or highly nucleophilic bases can cause side reactions. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate, minimizes byproduct formation. | Incomplete reaction at very low temperatures. |

| Reagent Ratio | ~1.1 equivalents of Methanesulfonyl Chloride | Ensures full conversion of the amine. | Large excess complicates purification. |

Advanced Derivatization and Analog Synthesis Strategies

This compound serves as a scaffold that can be modified to generate a library of analogs for structure-activity relationship (SAR) studies. Derivatization can be targeted at two primary locations: the piperidine core and the sulfonamide linker.

Regioselective Functionalization of the Piperidine Core

The piperidine ring offers specific sites for chemical modification, primarily the ring nitrogen (N-1) and, less commonly, the carbon framework.

N-Functionalization : The secondary amine of the piperidine ring is the most common site for derivatization. It can readily undergo a variety of reactions:

N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide range of alkyl or substituted-alkyl groups. This is a common strategy in the synthesis of pharmaceutical compounds like fentanyl analogs. google.com

N-Acylation : Treatment with acyl chlorides or carboxylic acids (using coupling agents) yields N-acyl derivatives, introducing amide functionality.

N-Arylation : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the piperidine nitrogen.

C-H Functionalization : More advanced methods allow for the direct functionalization of the piperidine ring's C-H bonds. For example, an iodine-mediated oxidative process can be used for the β-C–H functionalization of N-substituted piperidines, installing a sulfonyl group to create an enaminyl sulfone. rsc.org This versatile intermediate can then be used for further synthetic elaborations. rsc.org Regioselective opening of epoxides derived from piperidine precursors also provides a pathway to highly functionalized piperidine cores. nih.govyoutube.com

Modifications of the Sulfonamide Linker

The methanesulfonamide moiety can be readily altered to explore its impact on the molecule's properties. This is typically achieved by using different sulfonyl chlorides in the synthesis step described in section 2.1.2. By replacing methanesulfonyl chloride with other commercially available or synthetically prepared sulfonyl chlorides, a diverse array of analogs can be generated. nih.govmdpi.com

| Sulfonyl Chloride Reagent | Resulting Sulfonamide Moiety |

| Ethanesulfonyl chloride | Ethanesulfonamide |

| Propanesulfonyl chloride | Propanesulfonamide |

| Benzenesulfonyl chloride | Benzenesulfonamide |

| p-Toluenesulfonyl chloride | p-Toluenesulfonamide |

| Naphthalenesulfonyl chloride | Naphthalenesulfonamide |

This strategy allows for the systematic modification of steric and electronic properties of the sulfonamide group, which is a common practice in medicinal chemistry to optimize biological activity. nih.gov

Exploration of N-Substituted and Heterocycle-Fused Analogues

The synthesis of N-substituted and heterocycle-fused analogues of this compound is a key area of medicinal chemistry research, aimed at modifying the compound's physicochemical properties and biological activity.

N-Substituted Analogues:

The secondary amine of the piperidine ring is a primary site for substitution reactions. N-alkylation and N-acylation are common strategies to introduce a wide range of functional groups.

N-Alkylation: This reaction involves the treatment of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or benzyl (B1604629) bromide, typically in the presence of a base to neutralize the generated acid. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction proceeds via a standard Sₙ2 mechanism, where the piperidine nitrogen acts as the nucleophile. The choice of base and solvent can be optimized to improve yields and minimize side reactions, such as quaternary ammonium (B1175870) salt formation. researchgate.net A study on related arylsulfonamide derivatives of (aryloxy)ethyl piperidines demonstrated that N-alkylation of the sulfonamide moiety can also be achieved, leading to compounds with altered receptor selectivity profiles. nih.gov

N-Acylation: Acyl groups can be introduced by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. This reaction forms an amide linkage at the piperidine nitrogen. N-acylation of the sulfonamide nitrogen is also a known transformation for sulfonamides in general, often requiring a strong base like sodium hydride (NaH) to deprotonate the sulfonamide first, followed by reaction with an acylating agent such as an N-acylbenzotriazole. researchgate.netnih.gov

Below is a table summarizing typical conditions for N-alkylation of piperidines, which are applicable to the target compound.

| Reagent Type | Example Reagent | Base | Solvent | Temperature | Notes |

| Alkyl Halide | Alkyl bromide/iodide | K₂CO₃, NaH, Et₃N | DMF, Acetonitrile | Room Temp to 70°C | Slow addition of halide can prevent quaternization. researchgate.net |

| Alcohol | Various alcohols | Cs₂CO₃ | Water | Microwave irradiation | Catalyzed by a water-soluble Iridium complex. rsc.org |

Heterocycle-Fused Analogues:

Creating analogues where a new heterocyclic ring is fused to the piperidine core is a more complex synthetic challenge. Such modifications can significantly alter the three-dimensional shape and properties of the molecule. One potential, though not directly demonstrated for this specific compound, is the intramolecular cyclization of a suitably functionalized derivative. For instance, thermolysis of an azide derivative can lead to intramolecular cyclization via an isocyanate intermediate to form fused systems like thiazolo[4,5-c]isoquinolin-5-one from a thiazole (B1198619) precursor. researchgate.net While specific examples starting from this compound are not readily found in the literature, established methods for synthesizing fused piperidine systems, such as intramolecular heteroannulation, could theoretically be adapted.

Mechanistic Investigations of Key Chemical Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic pathways.

Studies on Oxidation and Reduction Pathways of the Compound

The core structure of this compound contains two main functional groups susceptible to redox reactions: the piperidine ring and the sulfonamide group.

Oxidation: The secondary amine of the piperidine ring can be oxidized. A common oxidation reaction for hindered secondary amines like those in a piperidine ring is the conversion to a stable nitroxyl (B88944) radical (N-oxyl radical), such as a TEMPO derivative. This is typically achieved using oxidizing agents like hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄). researchgate.net The sulfonamide group, however, is generally robust and resistant to oxidation due to the sulfur atom already being in its highest oxidation state (+6).

Reduction: The sulfonamide group is highly stable and resistant to reduction. Cleavage of the S-N bond via reductive methods is possible but typically requires harsh conditions, such as using strong reducing agents like lithium aluminum hydride (LiAlH₄) or dissolving metal reductions, which may also affect other parts of the molecule. The piperidine ring is already a saturated heterocycle and is therefore not susceptible to reduction under standard catalytic hydrogenation conditions.

Analysis of Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound is dominated by the nucleophilicity of the nitrogen atoms.

Nucleophilic Reactions: The piperidine nitrogen is a potent nucleophile. As discussed in section 2.2.3, it readily participates in nucleophilic substitution reactions with alkyl halides (N-alkylation) and acyl halides (N-acylation). researchgate.net The mechanism for N-alkylation is typically Sₙ2. The sulfonamide nitrogen can also act as a nucleophile after being deprotonated by a base. The resulting anion can then react with various electrophiles. wikipedia.org This two-step process (deprotonation followed by substitution) is a common strategy for functionalizing the sulfonamide moiety. researchgate.net

Electrophilic Reactions: Direct electrophilic substitution on the piperidine ring is not feasible. The primary site for electrophilic attack is the lone pair of electrons on the nitrogen atoms, which leads to the nucleophilic substitution reactions described above.

Reaction Kinetics and Thermodynamic Considerations in Synthetic Processes

The efficiency and outcome of synthetic processes involving this compound are governed by kinetic and thermodynamic factors.

Reaction Kinetics: The rate of reactions, such as the N-alkylation of the piperidine ring, is influenced by several factors. Studies on the reaction of piperidine with substituted N-methylpyridinium salts show that these displacement reactions are second-order, and their rates are influenced by the solvent, with reactions in ethanol (B145695) being significantly faster than in water. rsc.org The kinetics of N-formylation of piperidine have also been shown to be first order in both reactants. researchgate.net For the N-alkylation of the target compound, the reaction rate would depend on the concentration of the reactants, the steric hindrance of the alkylating agent, the solvent polarity, and the temperature. The activation energies for piperidine substitution reactions are generally moderate, allowing the reactions to proceed at or slightly above room temperature. rsc.org

The following table presents thermodynamic data for the sublimation of related sulfonamide compounds, illustrating the typical energy values associated with the solid state of this functional group.

| Compound | Sublimation Enthalpy (ΔHsub) (kJ/mol) | Sublimation Entropy (ΔSsub) (J/mol·K) | Sublimation Gibbs Energy (ΔGsub) (kJ/mol) |

| N-phenyl-benzenesulfonamide | 131.9 ± 1.0 | 215.8 ± 2.4 | 67.5 |

| 4-Amino-N-(4-methoxyphenyl)-benzenesulfonamide | 158.4 ± 1.7 | 258.9 ± 3.8 | 81.3 |

| 4-Amino-N-(4-ethylphenyl)-benzenesulfonamide | 157.1 ± 2.0 | 260.1 ± 4.7 | 79.5 |

| (Data adapted from studies on various sulfonamide crystals and provided for illustrative purposes) nih.gov |

Advanced Analytical Characterization in Chemical Research

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron density around the proton. For instance, protons adjacent to electronegative atoms like nitrogen will appear at a lower field (higher ppm value).

Expected ¹H NMR Spectral Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃-S | ~2.9 | Singlet | 3H |

| Piperidine (B6355638) H2, H6 (axial & equatorial) | ~2.5 - 3.1 | Multiplet | 4H |

| Piperidine H3, H5 (axial & equatorial) | ~1.2 - 1.8 | Multiplet | 4H |

| Piperidine H4 | ~1.5 | Multiplet | 1H |

| N-CH₂-CH₂ | ~3.2 | Triplet | 2H |

| CH₂-CH₂-Piperidine | ~1.5 | Quartet | 2H |

| NH (Sulfonamide) | ~4.8 - 5.2 | Triplet (broad) | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃-S | ~40 |

| Piperidine C4 | ~35 |

| Piperidine C3, C5 | ~30 |

| Piperidine C2, C6 | ~46 |

| N-CH₂ | ~45 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique molecular formula. The molecular formula for this compound is C₈H₁₈N₂O₂S. rsc.org

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the compound's structure by breaking the molecule into smaller, charged fragments. Key expected fragmentation patterns would involve the cleavage of the ethyl-piperidine bond and the sulfonamide group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.

Expected FT-IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 (broad) |

| N-H (Sulfonamide) | Stretch | 3200 - 3400 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1320 - 1350 and 1140 - 1160 |

| S-N (Sulfonamide) | Stretch | ~900 - 950 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a powerful set of techniques used to separate, identify, and purify the components of a mixture. For pharmaceutical and chemical research, it is essential for assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a premier technique for determining the purity of a chemical compound. A validated HPLC method provides a reliable assessment of the main component and any potential impurities. For a compound like this compound, which contains a basic piperidine moiety, a reversed-phase HPLC method is typically suitable.

A common challenge with similar amine-containing compounds that lack a strong UV chromophore is detection. researchgate.net Therefore, detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS) are often employed. researchgate.net

Exemplary HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | A gradient of Acetonitrile and Water with an additive like formic acid or an ion-pairing agent (e.g., heptafluorobutyric acid) to improve peak shape and retention. researchgate.net |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |

| Injection Volume | 5-10 µL |

Method validation would be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. nih.gov

Preparative Chromatography for Compound Purification

For obtaining a high-purity sample of this compound for further studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material.

The conditions developed for the analytical HPLC method are typically scaled up for preparative separation. Fractions of the eluent are collected as the compound of interest exits the column, and these fractions are then combined and the solvent removed to yield the purified compound. The purity of the isolated compound is then confirmed using the analytical HPLC method and spectroscopic techniques.

Utility of Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions. Its application is crucial in the synthesis of this compound to ensure the complete consumption of starting materials and the successful formation of the product. By providing a real-time qualitative assessment of the components in a reaction mixture, TLC allows chemists to determine the optimal reaction time, check for the presence of byproducts, and guide the subsequent purification process.

In a typical synthesis of this compound, which could involve the reaction of 4-(2-aminoethyl)piperidine with methanesulfonyl chloride, TLC is used to track the disappearance of the starting materials and the concurrent appearance of the desired sulfonamide product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) at various time intervals. The plate is then developed in a suitable mobile phase.

The choice of eluent is critical for achieving clear separation. For a compound like this compound, which contains both a basic piperidine ring and a polar sulfonamide group, a polar solvent system is required. A common mobile phase would consist of a mixture of a relatively nonpolar solvent and a more polar solvent, such as dichloromethane (B109758)/methanol or ethyl acetate/methanol. To prevent the basic amine from streaking on the acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide is often added to the eluent system.

Visualization of the separated spots on the TLC plate is accomplished using various methods. Although this compound lacks a strong chromophore for visualization under ultraviolet (UV) light at 254 nm, TLC plates containing a fluorescent indicator can be used, where compounds may appear as dark spots. More effectively, chemical staining agents are employed. A potassium permanganate (KMnO₄) stain is a general-purpose choice that reacts with many functional groups. A ninhydrin stain is particularly useful as it produces a distinct color (typically purple or yellow) upon reacting with the primary or secondary amines of the starting materials, but it will not react with the fully formed sulfonamide product, confirming the modification of the amine group.

The progress of the reaction is determined by comparing the spots on the TLC plate over time. The starting amine, being more polar, will have a lower Retention Factor (Rf), while the resulting sulfonamide product will typically be less polar and exhibit a higher Rf value. The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.

Interactive Table 1: Hypothetical TLC Monitoring Data for the Synthesis of this compound

Mobile Phase: 90:10:1 Dichloromethane/Methanol/Triethylamine Visualization: Potassium Permanganate Stain

| Time Point | Rf of Starting Amine | Rf of Product | Observations |

| t = 0 min | 0.20 | - | Intense spot for starting material. |

| t = 30 min | 0.20 | 0.55 | Faint product spot appears; starting material spot still strong. |

| t = 60 min | 0.20 | 0.55 | Product spot intensity increases; starting material spot diminishes. |

| t = 120 min | - | 0.55 | Starting material spot is absent; intense product spot observed. |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity, configuration, and conformation, along with detailed metric information such as bond lengths, bond angles, and torsion angles.

As of this writing, a search of the published scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. However, were a suitable single crystal to be grown, this analytical method would provide invaluable insights into its solid-state architecture.

An X-ray diffraction study would confirm the molecular structure by mapping the electron density of the crystal. For this compound, this analysis would definitively establish:

Conformation of the Piperidine Ring: The piperidine ring is expected to adopt a stable chair conformation, and X-ray analysis would determine the orientation of the substituents (i.e., whether the N-(methanesulfonyl)ethyl group at the C4 position is in an equatorial or axial position).

Sulfonamide Geometry: The geometry around the sulfur atom would be confirmed as tetrahedral. Precise bond lengths (e.g., S=O, S-N, S-C) and angles would be measured.

Intermolecular Interactions: The analysis would reveal the supramolecular assembly in the crystal lattice, detailing the network of intermolecular hydrogen bonds. Key hydrogen bonds would be expected between the N-H proton of the piperidine ring (as a donor) and an oxygen atom of the sulfonamide group of a neighboring molecule (as an acceptor). The sulfonamide N-H could also participate in similar hydrogen bonding. These interactions are fundamental to the compound's physical properties, such as melting point and solubility.

Obtaining such a crystal structure would require growing a high-quality single crystal of the compound, typically through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The crystal would then be analyzed using a diffractometer to collect the diffraction data, from which the structure could be solved and refined.

Interactive Table 2: Representative Crystallographic Data That Would Be Determined for this compound

(Note: The following data are hypothetical examples of parameters that would be obtained from a single-crystal X-ray diffraction experiment and are for illustrative purposes only.)

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₈H₁₈N₂O₂S |

| Formula Weight | The mass of one mole of the compound. | 206.31 g/mol |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 8.5, b = 12.1, c = 10.3 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 98.5, γ = 90 |

| V (ų) | The volume of the unit cell. | 1045 |

| Z | The number of molecules in the unit cell. | 4 |

| Dcalc (g/cm³) | The calculated density of the crystal. | 1.310 |

| R-factor | An indicator of the quality of the structural model fit to the data. | 0.045 |

Molecular and Cellular Biological Investigations Pre Clinical, in Vitro Focus

Investigation of Molecular Target Engagement and Receptor Binding Affinity

The direct molecular targets and binding characteristics of N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide have been explored through various methodologies, although comprehensive data remains limited. The compound has primarily been identified as a key intermediate in the synthesis of more complex molecules, and thus, its own biological activity has not been the focus of extensive investigation.

Quantitative Receptor Binding Assays (e.g., Radioligand Displacement Studies)

Currently, there is a lack of publicly available scientific literature detailing quantitative receptor binding assays, such as radioligand displacement studies, conducted specifically on this compound. Research has instead focused on its utility as a precursor for compounds targeting the histamine (B1213489) H3 receptor. While these derivative compounds have been assessed for their binding affinities, the direct binding profile of the parent compound, this compound, at various receptors has not been reported.

Enzyme Kinetic Inhibition Studies (e.g., SARS-CoV-2 Mpro, MPXV DPol, glutaminase)

There is no available data from enzyme kinetic inhibition studies to suggest that this compound is an inhibitor of key viral or metabolic enzymes such as SARS-CoV-2 main protease (Mpro), Monkeypox Virus DNA polymerase (MPXV DPol), or glutaminase. The scientific literature to date has not explored the inhibitory potential of this specific methanesulfonamide (B31651) derivative against these or other enzymatic targets.

Protein-Ligand Interaction Characterization via Biophysical Methods (e.g., Surface Plasmon Resonance)

Investigations into the direct protein-ligand interactions of this compound using biophysical methods like Surface Plasmon Resonance (SPR) have not been reported in the accessible scientific literature. Such studies are crucial for understanding the kinetics and thermodynamics of binding to a protein target, but this level of characterization for this compound is not yet available.

Cellular Pathway Modulation and Mechanistic Elucidation in Model Systems

The effects of this compound on intracellular signaling pathways and the regulation of gene and protein expression remain largely uncharacterized.

Analysis of Intracellular Signaling Cascade Modulation

Detailed studies analyzing the modulation of intracellular signaling cascades by this compound are not present in the current body of scientific literature. Its role as a synthetic intermediate has meant that research has prioritized the downstream effects of the final products it is used to create, rather than its own potential to influence cellular signaling.

Gene Expression and Protein Regulation Studies in Defined Cell Lines

There is no published research on the effects of this compound on gene expression or protein regulation in defined cell lines. Consequently, its impact on cellular function at the genomic and proteomic levels is unknown.

Assessment of Cellular Uptake and Subcellular Localization in In Vitro Models

The ability of this compound to cross the cell membrane and reach its intracellular target is a critical determinant of its biological activity. While specific studies on the cellular uptake of this exact molecule are not extensively documented in publicly available literature, its physicochemical properties allow for predictions of its likely transport mechanisms. The compound possesses features common to many pharmacologically active agents, including a lipophilic piperidine (B6355638) ring and polar methanesulfonamide and secondary amine groups, suggesting that its cellular entry could be mediated by passive diffusion or carrier-mediated transport.

Standard in vitro models are employed to experimentally determine the permeability and uptake of such compounds. mdpi.comnih.gov The most common of these is the Caco-2 cell line, a human colorectal adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier. nih.gov By applying the compound to the apical side of the Caco-2 monolayer and measuring its appearance on the basolateral side over time, an apparent permeability coefficient (Papp) can be calculated. This value is a key indicator of oral bioavailability and general membrane permeability. mdpi.com

Other models, such as Madin-Darby Canine Kidney (MDCK) cells, often transfected with specific human uptake or efflux transporters (e.g., P-glycoprotein), can further elucidate the transport mechanism. For instance, if the compound's permeability is significantly higher in the basolateral-to-apical direction in P-gp-transfected MDCK cells compared to wild-type cells, it would indicate that the compound is a substrate for this efflux pump.

Once inside the cell, determining the subcellular localization is crucial. This is typically achieved using techniques like fluorescence microscopy with a fluorescently labeled analog of the compound or through subcellular fractionation. This process involves lysing the cells and separating the major organelles (e.g., nucleus, mitochondria, microsomes, cytosol) via differential centrifugation. The concentration of the compound in each fraction is then quantified, typically by liquid chromatography-mass spectrometry (LC-MS), to reveal its distribution within the cell. For sulfonamide-containing compounds, which can exhibit a range of activities, localization to specific compartments like the mitochondria or nucleus can be key to their mechanism of action. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound, the SAR can be dissected by considering its three primary structural components: the piperidine ring, the ethyl linker, and the methanesulfonamide group.

While direct SAR studies for this compound are not widely published, valuable inferences can be drawn from research on analogous piperidine and sulfonamide-containing molecules. nih.govresearchgate.netresearchgate.net

The Piperidine Ring: The piperidine nucleus is a prevalent scaffold in medicinal chemistry, known for its ability to provide a three-dimensional structure that can orient substituents for optimal interaction with biological targets. researchgate.netresearchgate.net The nitrogen atom within the ring is basic and will be protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket. Substitutions on this nitrogen can drastically alter activity. For instance, in many classes of compounds, adding a bulky N-benzyl group can enhance potency through additional hydrophobic or cation-π interactions. researchgate.net

The Methanesulfonamide Group: The sulfonamide moiety is a critical pharmacophore in a vast array of drugs. nih.gov The NH group is a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This arrangement allows for multiple, specific hydrogen bonding interactions with a target protein, often anchoring the molecule in the active site. The methyl group attached to the sulfur is a small, lipophilic substituent. Replacing this methyl group with larger or more complex groups (e.g., aryl rings) would be a primary focus of SAR exploration to probe for additional binding pockets. acs.org

The Ethyl Linker: The two-carbon ethyl chain connects the piperidine core to the methanesulfonamide nitrogen. This linker provides conformational flexibility, allowing the piperidine and sulfonamide moieties to adopt an optimal orientation for binding. Altering the length or rigidity of this linker (e.g., shortening to a methyl, lengthening to a propyl, or incorporating it into a ring) would significantly impact the spatial relationship between the two key binding groups and, consequently, the biological activity.

The following interactive table summarizes the key structural features and the likely impact of their modification on biological activity, based on general principles and studies of related compounds. researchgate.netnih.gov

| Structural Feature | Role in Binding | Potential Impact of Modification |

| Piperidine Nitrogen | Ionic Interactions, H-Bonding | N-alkylation or N-arylation could explore hydrophobic pockets and alter basicity. |

| Piperidine Ring | Scaffold/Core | Introduction of substituents (e.g., hydroxyl, methyl) could improve selectivity or potency. |

| Ethyl Linker | Spacer, provides flexibility | Modifying length or rigidity can optimize the orientation of binding groups. |

| Sulfonamide NH | Hydrogen Bond Donor | N-alkylation (e.g., N-ethylation) often reduces or alters activity by removing this key interaction. researchgate.net |

| Sulfonyl Oxygens | Hydrogen Bond Acceptors | These are generally considered essential for the sulfonamide pharmacophore. |

| Sulfonyl Methyl Group | Hydrophobic Interaction | Replacement with larger groups (e.g., phenyl, substituted phenyl) can probe for deeper binding pockets. |

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. qub.ac.uk For a series of analogs of this compound, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization.

The process begins by synthesizing a library of analogs with systematic variations to the core structure and measuring their biological activity (e.g., IC50 values from an enzyme assay). Next, a wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to generate an equation that links a subset of these descriptors to the observed activity. mdpi.comresearchgate.net

A hypothetical QSAR model might take the form: log(1/IC50) = c0 + c1(logP) + c2(TPSA) + c3(Sterimol_L) + c4(H_don) + ...

Where c represents coefficients determined by the regression analysis. The robustness and predictive power of the model must be rigorously validated using techniques like cross-validation and by predicting the activity of a test set of compounds not used in model generation. researchgate.net

The table below lists potential descriptor classes and their relevance to a QSAR model for this compound series.

| Descriptor Class | Examples | Relevance to SAR |

| Hydrophobic | logP, MlogP | Models the compound's affinity for lipophilic environments, crucial for membrane permeability and hydrophobic interactions. |

| Electronic | Dipole Moment, Partial Charges | Quantifies the electronic nature of the molecule, important for electrostatic and polar interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Sterimol parameters | Describes the size and shape of the molecule, critical for fitting into a binding site. |

| Hydrogen Bonding | Number of H-bond donors/acceptors, TPSA | Quantifies the potential for hydrogen bonding, a key interaction for the sulfonamide and piperidine groups. |

| 3D Descriptors | CoMFA/CoMSIA fields | Relates 3D steric and electrostatic fields around the molecules to activity, providing a more detailed visual map of favorable and unfavorable regions. rjptonline.org |

Development and Validation of Advanced In Vitro Assays

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits" with activity against a specific biological target. colorado.edu To discover novel leads based on the this compound scaffold, a focused compound library would be designed and synthesized. nih.gov This library would feature diverse modifications at the key positions identified in SAR studies (e.g., substitutions on the piperidine nitrogen, replacement of the sulfonyl methyl group).

These compound libraries are typically formatted in 96- or 384-well microplates and tested in an automated HTS assay. thermofisher.com The choice of assay depends on the biological target. For example, if the target is a kinase, a common HTS assay measures the phosphorylation of a substrate, often using fluorescence or luminescence as a readout. If the target is a G-protein coupled receptor (GPCR), the assay might measure changes in a second messenger like cyclic AMP (cAMP). The goal is to develop a robust, sensitive, and miniaturized assay that can reliably identify active compounds from the library.

Reporter gene assays are powerful cell-based tools for quantifying the functional activity of a compound on a specific cellular signaling pathway. indigobiosciences.com They are particularly useful for confirming hits from HTS campaigns and for detailed mechanistic studies.

To develop such an assay for this compound, one must first know its molecular target and the signaling pathway it modulates. For a hypothetical example, if the compound was found to be an antagonist of a receptor that signals through the NF-κB pathway, a reporter gene assay could be constructed. youtube.com This involves engineering a cell line to contain a plasmid where the gene for a reporter protein, such as firefly luciferase, is placed under the control of a promoter containing NF-κB response elements. mdpi.com

In the validation of this assay, cells would be stimulated with a known agonist of the pathway, which would induce the expression of luciferase, generating a light signal that can be easily quantified. The assay would then be used to test the compound. If this compound is a true antagonist of this pathway, its presence would lead to a dose-dependent decrease in the luciferase signal upon stimulation with the agonist. Such assays are crucial for confirming that a compound's activity at a molecular target translates into a functional response within a living cell. nih.gov

Interdisciplinary Research Directions and Future Perspectives for N 2 Piperidin 4 Yl Ethyl Methanesulfonamide

Role as a Chemical Probe for Elucidating Biological Mechanisms

N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide, by virtue of its distinct chemical architecture, holds potential as a chemical probe to investigate complex biological systems. The piperidine (B6355638) ring is a common motif in many biologically active compounds, suggesting that this molecule could interact with a variety of protein targets. researchgate.net Its utility as a probe would depend on its ability to selectively bind to a specific target, thereby allowing researchers to study the function of that target in cellular or physiological processes.

The methanesulfonamide (B31651) group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes or receptors. The ethyl linker provides conformational flexibility, allowing the piperidine and methanesulfonamide moieties to adopt optimal orientations for binding. The specific biological targets of this compound are not yet fully elucidated, but its structural similarity to known pharmacophores suggests potential interactions with G-protein coupled receptors (GPCRs), ion channels, or certain enzymes.

To establish its role as a chemical probe, a comprehensive pharmacological characterization would be necessary. This would involve screening the compound against a panel of biological targets to identify its primary binding partners and determine its selectivity profile. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be employed to quantify its binding affinity and kinetics. Once a specific target is identified, the compound could be used to modulate its activity and observe the downstream biological effects, providing valuable insights into its physiological role.

Potential as a Synthetic Intermediate for Novel Chemical Entity Discovery

The molecular framework of this compound serves as a versatile scaffold for the synthesis of new chemical entities. The piperidine ring, a privileged structure in medicinal chemistry, is present in numerous FDA-approved drugs. researchgate.net The secondary amine within the piperidine ring and the sulfonamide group offer reactive sites for chemical modification, enabling the creation of a diverse library of analogs. researchgate.netnih.gov

The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors or intramolecular cyclization reactions. nih.gov For this compound, the piperidine nitrogen can be functionalized through alkylation, acylation, or arylation reactions to introduce a wide range of substituents. These modifications can modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical for its potential as a drug candidate.

Furthermore, the methanesulfonamide moiety can be replaced with other functional groups to explore different chemical spaces. For instance, replacing the methyl group with larger alkyl or aryl substituents could lead to new interactions with the target protein. The sulfonamide itself could be substituted with other hydrogen bond donors or acceptors, such as amides or ureas, to alter the binding mode of the molecule. This systematic modification of the parent compound, known as a structure-activity relationship (SAR) study, is a cornerstone of modern drug discovery. nih.gov

Table 1: Potential Synthetic Modifications of this compound

| Modification Site | Type of Reaction | Potential New Functional Groups | Objective |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation, N-Arylation | Benzyl (B1604629), substituted phenyl rings, long-chain alkyls | Explore new binding pockets, alter solubility |

| Methanesulfonamide | Sulfonamide Synthesis | Aryl sulfonamides, trifluoromethanesulfonamide | Modulate electronic properties, enhance binding affinity |

| Ethyl Linker | Chain extension/contraction | Propyl, butyl, or methyl linkers | Optimize distance and orientation between pharmacophores |

| Piperidine Ring | Substitution | Hydroxyl, amino, or carboxyl groups | Introduce new interaction points, improve pharmacokinetics |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Discovery and Optimization

One of the key applications of AI in this context is virtual screening. By developing quantitative structure-activity relationship (QSAR) models, it is possible to predict the biological activity of virtual compounds based on their chemical structures. nih.gov These models can be trained on existing data for similar compounds to identify novel derivatives of this compound with enhanced potency and selectivity. This in silico approach allows for the rapid screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. nih.gov By building predictive models for these properties, it is possible to identify potential liabilities early in the drug discovery process and guide the design of compounds with more favorable pharmacokinetic profiles. This can significantly reduce the attrition rate of drug candidates in later stages of development.

Emerging Methodologies in Chemical Biology and Organic Synthesis

Recent advancements in chemical biology and organic synthesis offer new avenues for the study and application of this compound. These emerging methodologies can provide deeper insights into its biological function and enable more efficient and sustainable synthetic routes.

In the realm of chemical biology, techniques such as chemoproteomics can be used to identify the cellular targets of this compound. This involves using a tagged version of the compound to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry. This unbiased approach can reveal novel targets and pathways that may not have been predicted by traditional methods.

From a synthetic perspective, the development of new catalytic methods offers more efficient ways to construct and modify the piperidine scaffold. researchgate.net For instance, transition metal-catalyzed C-H activation reactions can be used to directly functionalize the piperidine ring, avoiding the need for pre-functionalized starting materials. news-medical.net These methods are often more atom-economical and generate less waste than traditional synthetic approaches. Additionally, flow chemistry techniques can be employed to enable the rapid and scalable synthesis of this compound and its analogs, facilitating the generation of large compound libraries for screening.

Table 2: Emerging Methodologies and Their Application

| Methodology | Field | Application to this compound |

|---|---|---|

| Chemoproteomics | Chemical Biology | Identification of direct protein targets in a cellular context. |

| DNA-Encoded Libraries (DELs) | Chemical Biology | Screening of vast libraries of compounds for binding to a target of interest. |

| C-H Activation | Organic Synthesis | Direct and selective functionalization of the piperidine ring. news-medical.net |

| Flow Chemistry | Organic Synthesis | Automated and scalable synthesis of analogs for high-throughput screening. |

| Biocatalysis | Organic Synthesis | Enantioselective synthesis of chiral derivatives using enzymes. news-medical.net |

Challenges and Opportunities in the Academic Research Landscape for Novel Chemical Compounds

The academic research landscape for novel chemical compounds like this compound is characterized by a unique set of challenges and opportunities. While academic labs are often the source of groundbreaking discoveries, they also face significant hurdles in translating these findings into tangible applications. nih.gov

One of the primary challenges is securing funding for early-stage research. researchgate.net Projects focused on novel compounds with unknown biological targets can be perceived as high-risk by funding agencies, making it difficult to obtain the necessary resources for comprehensive studies. nih.gov Furthermore, academic researchers may lack access to the high-throughput screening platforms and specialized expertise in medicinal chemistry and preclinical development that are available in the pharmaceutical industry. nih.gov

However, the academic environment also offers distinct advantages. Academic researchers have the freedom to pursue curiosity-driven research and explore unconventional scientific questions. nih.gov This can lead to the discovery of novel biological mechanisms and the identification of new therapeutic targets that may be overlooked by industry. Interdisciplinary collaboration between chemists, biologists, and computational scientists is also more common in academia, fostering a fertile ground for innovation. frontiersin.org

To overcome the challenges and leverage the opportunities, several strategies can be employed. Establishing collaborations with industry partners can provide access to resources and expertise, bridging the gap between basic research and clinical development. The creation of academic drug discovery centers can also provide the necessary infrastructure and support for translational research. nih.gov Furthermore, the increasing availability of open-source data and computational tools is empowering academic researchers to conduct sophisticated in silico studies, even with limited resources. nih.gov

The journey of a novel compound from the laboratory to the clinic is long and arduous, but by embracing collaboration, leveraging new technologies, and fostering a culture of innovation, the academic community can play a pivotal role in unlocking the therapeutic potential of molecules like this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized?

- The synthesis typically involves:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce heterocyclic moieties like piperidine .

- Sulfonamide formation : Reacting methanesulfonyl chloride with a piperidine-containing amine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity yields .

- Optimization includes controlling temperature (0–25°C for sulfonylation), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH₂), δ 3.5–3.7 ppm (sulfonamide SO₂N–CH₂), and δ 1.4–1.8 ppm (piperidine ring protons) confirm structural motifs .

- ¹³C NMR : Signals near δ 45–50 ppm (piperidine carbons) and δ 40–42 ppm (sulfonamide methyl) .

- IR spectroscopy : Strong absorption at ~1150–1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N–H stretching) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₈N₂O₂S: 218.11) .

Q. How can researchers assess the solubility and stability of this compound in biological buffers?

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Measure via HPLC-UV at λ ~254 nm .

- Stability :

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS over 24–72 hours .

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for sulfonamides) .

Advanced Research Questions

Q. What crystallographic strategies resolve the 3D structure of N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide, and what refinement challenges arise?

- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with SHELXT for structure solution .

- Refinement :

- SHELXL for full-matrix least-squares refinement. Challenges include disordered piperidine conformers and hydrogen-bonding networks (e.g., N–H···O=S interactions) .

- R-factors < 0.05 achievable with high-resolution data (d-spacing < 0.8 Å) .

Q. How can computational modeling predict the biological targets of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like GPCRs or viral polymerases. Key interactions:

- Sulfonamide oxygen hydrogen bonding with active-site residues (e.g., Asp/Glu) .

- Piperidine ring π-stacking with aromatic side chains (e.g., Phe/Tyr) .

- MD simulations : GROMACS/AMBER to assess binding stability (RMSD < 2 Å over 100 ns) .

Q. What strategies address contradictions in reported biological activity data for sulfonamide derivatives?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability) .

- SAR studies : Systematically modify substituents (e.g., piperidine methylation, sulfonamide alkylation) to isolate pharmacophores .

- Orthogonal validation : Confirm target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.